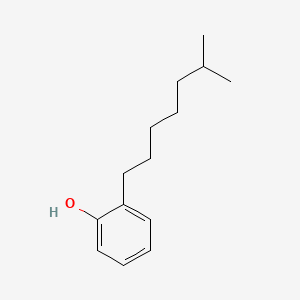
Isooctylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Isooctylphenol is typically synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst . The reaction involves the substitution of a hydrogen atom on the phenol ring with an isooctyl group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with isooctene under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures . The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Isooctylphenol undergoes various chemical reactions, including:
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
Isooctylphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in the synthesis of polymers and resins.
Biology: Employed in the preparation of buffer solutions for protein purification and chromatography.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, adhesives, and plasticizers.
作用机制
Isooctylphenol exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of hydrophobic substances . This property is particularly useful in industrial applications where the uniform dispersion of materials is required.
相似化合物的比较
Nonylphenol: Another alkylphenol with similar surfactant properties but with a longer alkyl chain.
Octylphenol: Similar to isooctylphenol but with a straight-chain alkyl group instead of a branched one.
Uniqueness: this compound is unique due to its branched alkyl chain, which provides better solubility and emulsification properties compared to its straight-chain counterparts . This makes it particularly effective in applications requiring high-performance surfactants.
属性
CAS 编号 |
11081-15-5 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
InChI 键 |
NFAOATPOYUWEHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


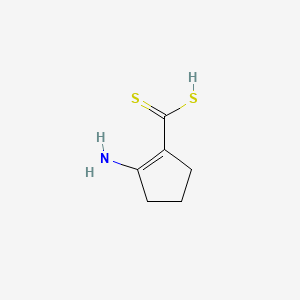

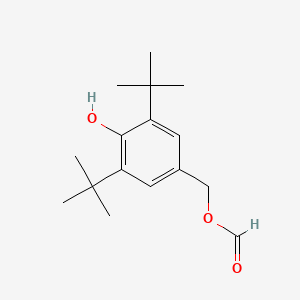
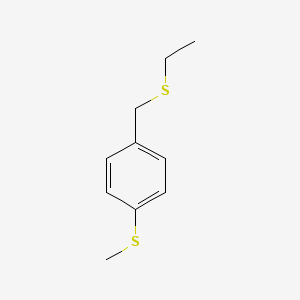

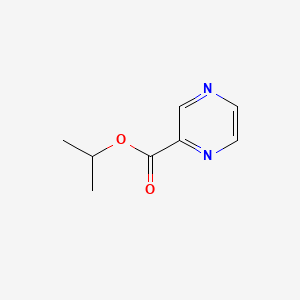
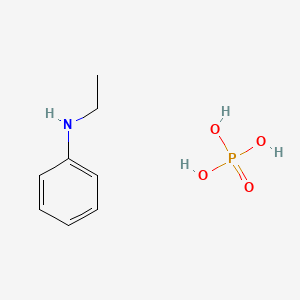
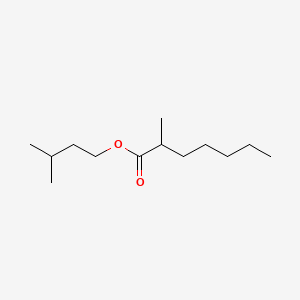
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
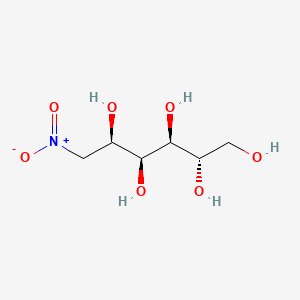
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)



